REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>CO>[CH2:7]1[CH2:6][C@@H:2]([C:3]([OH:5])=[O:4])[NH:1][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
483 g
|
Type
|
reactant
|
Smiles
|
N1C(C(=O)O)CCCC1
|
Name
|
|
Quantity
|
565 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
Crystallization commences
|
Type
|
DISSOLUTION
|
Details
|
before a complete dissolution
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
well washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
DISSOLUTION
|
Details
|
The obtained crystals are dissolved hot in ca 800 ml of water
|
Type
|
ADDITION
|
Details
|
400 ml at acetone and treated with active charcoal
|
Type
|
ADDITION
|
Details
|
The clear almost colorless filtrate is diluted with ca 2 liters of acetone
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered of and
|
Type
|
WASH
|
Details
|
well washed with acetone/H2O 4:1
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with acetone
|
Type
|
CUSTOM
|
Details
|
to obtain a second fraction
|
Type
|
CUSTOM
|
Details
|
Both fractions are dried
|
Type
|
CUSTOM
|
Details
|
[α]D20 =20.3°
|
Type
|
CUSTOM
|
Details
|
for the first fraction and -20.7°
|
Type
|
CUSTOM
|
Details
|
Separation
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN[C@@H](C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>CO>[CH2:7]1[CH2:6][C@@H:2]([C:3]([OH:5])=[O:4])[NH:1][CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
483 g
|
Type
|
reactant
|
Smiles
|
N1C(C(=O)O)CCCC1
|
Name
|
|
Quantity
|
565 g
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
Crystallization commences
|
Type
|
DISSOLUTION
|
Details
|
before a complete dissolution
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
well washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
DISSOLUTION
|
Details
|
The obtained crystals are dissolved hot in ca 800 ml of water
|
Type
|
ADDITION
|
Details
|
400 ml at acetone and treated with active charcoal
|
Type
|
ADDITION
|
Details
|
The clear almost colorless filtrate is diluted with ca 2 liters of acetone
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered of and
|
Type
|
WASH
|
Details
|
well washed with acetone/H2O 4:1
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with acetone
|
Type
|
CUSTOM
|
Details
|
to obtain a second fraction
|
Type
|
CUSTOM
|
Details
|
Both fractions are dried
|
Type
|
CUSTOM
|
Details
|
[α]D20 =20.3°
|
Type
|
CUSTOM
|
Details
|
for the first fraction and -20.7°
|
Type
|
CUSTOM
|
Details
|
Separation
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN[C@@H](C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |